molecular formula C19H18F5N5O5S B611670 Verubecestat TFA CAS No. 2095432-65-6

Verubecestat TFA

Cat. No. B611670
M. Wt: 523.435
InChI Key: MNYVOIVLGITLBF-LMOVPXPDSA-N
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Description

Verubecestat, also known as MK-8931 or SCH 900931, is a potent and selective beta-secretase inhibitor, and BACE1 protein inhibitor or Beta-site APP-cleaving enzyme 1 inhibitor . It is a promising novel therapeutic drug candidate in Alzheimer’s disease .


Synthesis Analysis

Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline .


Molecular Structure Analysis

Verubecestat TFA is an orally active, high-affinity BACE1 and BACE2 inhibitor with Ki values of 2.2 nM and 0.38 nM . It effectively reduces Aβ40 and has the potential for Alzheimer’s Disease . This compound belongs to the class of organic compounds known as aromatic anilides .


Physical And Chemical Properties Analysis

Verubecestat TFA has a molecular formula of C19H18F5N5O5S and an exact mass of 409.10 . It has a molecular weight of 523.435 .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Verubecestat is a potent BACE1 enzyme inhibitor explored for treating mild-to-moderate and prodromal Alzheimer's disease. It has shown effectiveness in suppressing amyloid accumulation in aged mice without inducing microhemorrhage, which is a common side effect of many anti-amyloid therapies (Villarreal et al., 2017).
  • Clinical trials have evaluated verubecestat for prodromal Alzheimer's disease, but results indicated that it did not prevent clinical progression and in some cases, suggested worse outcomes compared to placebo (Egan et al., 2019).

Synthesis and Chemical Analysis

  • The synthesis process of verubecestat has been improved over time, with the second-generation route involving a copper-catalyzed C-N coupling, allowing more direct access to the target compound (Thaisrivongs et al., 2016).
  • Analytical methods have been developed for enantiopurity analysis of the entire synthetic route of verubecestat, employing macrocyclic glycopeptide chiral selectors bonded to core-shell particles (Barhate et al., 2018).

Pharmacokinetics and Pharmacodynamics

  • Verubecestat has been studied for its pharmacokinetics and pharmacodynamics, with findings showing it reduces cerebrospinal fluid concentrations of amyloid proteins in both Japanese and non-Japanese subjects, supporting its global development as a potential disease-modifying agent for Alzheimer's disease (Min et al., 2019).

Drug Development and Regulatory Challenges

  • The development of verubecestat faced challenges, including termination of clinical trials due to lack of efficacy in improving cognition in Alzheimer's patients (Hawkes, 2017).
  • Issues in the synthesis process, like impurity formation, led to a deeper understanding of the reaction mechanism and improvements in manufacturing processes (Phillips et al., 2019).

Safety And Hazards

Verubecestat was associated with increased risk for several types of adverse events. Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .

properties

IUPAC Name

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVOIVLGITLBF-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verubecestat TFA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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